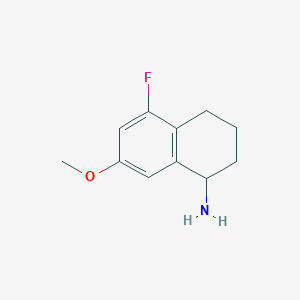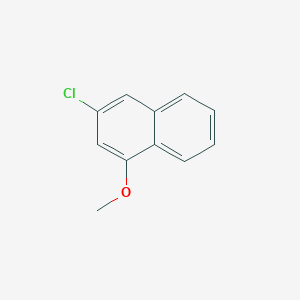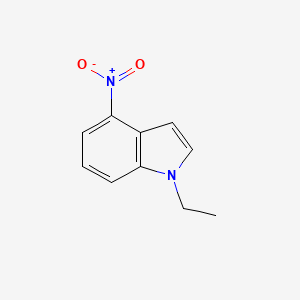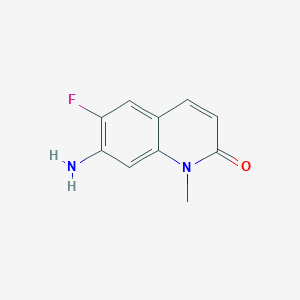
7-Amino-6-fluoro-1-methylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-6-fluoro-1-methylquinolin-2(1H)-one is a quinoline derivative known for its unique chemical properties. Quinoline derivatives are widely studied due to their applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6-fluoro-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of a nitro group to the quinoline ring.
Reduction: Conversion of the nitro group to an amino group.
Fluorination: Introduction of a fluorine atom.
Methylation: Addition of a methyl group to the nitrogen atom.
Industrial Production Methods
Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinolinone derivatives.
Reduction: Reduction reactions may lead to the formation of dihydroquinoline derivatives.
Substitution: The amino and fluoro groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
Oxidation: Quinolinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Fluorescent Probes: Used in the development of fluorescent probes for biological imaging.
Medicine
Industry
Dyes and Pigments: Used in the production of dyes and pigments.
Materials Science: Applications in the development of advanced materials.
Wirkmechanismus
The mechanism of action of 7-Amino-6-fluoro-1-methylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Aminoquinoline: Lacks the fluoro and methyl groups.
6-Fluoroquinoline: Lacks the amino and methyl groups.
1-Methylquinolin-2(1H)-one: Lacks the amino and fluoro groups.
Uniqueness
The presence of the amino, fluoro, and methyl groups in 7-Amino-6-fluoro-1-methylquinolin-2(1H)-one imparts unique chemical properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C10H9FN2O |
|---|---|
Molekulargewicht |
192.19 g/mol |
IUPAC-Name |
7-amino-6-fluoro-1-methylquinolin-2-one |
InChI |
InChI=1S/C10H9FN2O/c1-13-9-5-8(12)7(11)4-6(9)2-3-10(13)14/h2-5H,12H2,1H3 |
InChI-Schlüssel |
LLIOLZAXFMHYCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C=CC2=CC(=C(C=C21)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


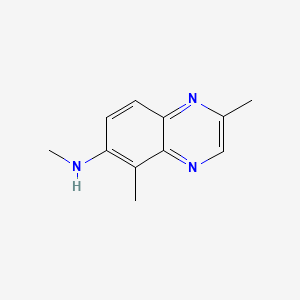
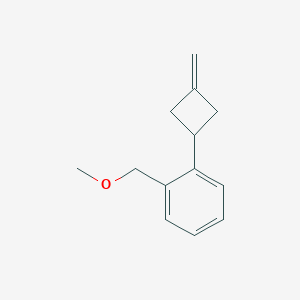
![4-(methylamino)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11904899.png)
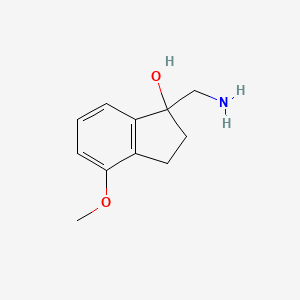

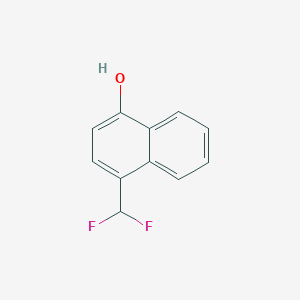
![Imidazo[4,5,1-IJ][1,2,3]triazolo[4,5-F]quinoline](/img/structure/B11904912.png)
